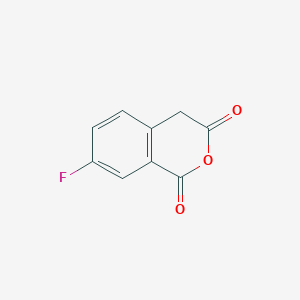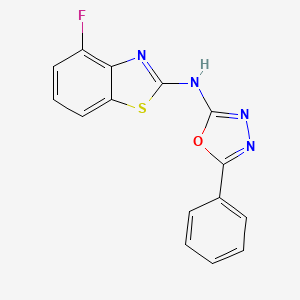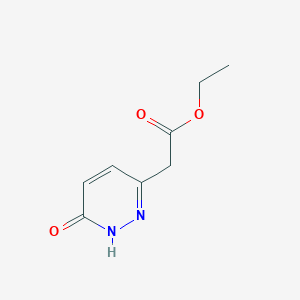![molecular formula C18H18N4O2S B2430590 N-(m-tolyl)-2-(4-hydroxy-5,7-diméthylpyrido[2,3-d]pyrimidin-2-ylsulfanyl)acétamide CAS No. 694468-25-2](/img/structure/B2430590.png)
N-(m-tolyl)-2-(4-hydroxy-5,7-diméthylpyrido[2,3-d]pyrimidin-2-ylsulfanyl)acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Hydroxy-5,7-dimethyl-pyrido[2,3-d]pyrimidin-2-ylsulfanyl)-N-m-tolyl-acetamide is a useful research compound. Its molecular formula is C18H18N4O2S and its molecular weight is 354.43. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Hydroxy-5,7-dimethyl-pyrido[2,3-d]pyrimidin-2-ylsulfanyl)-N-m-tolyl-acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Hydroxy-5,7-dimethyl-pyrido[2,3-d]pyrimidin-2-ylsulfanyl)-N-m-tolyl-acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antitumorale et anticancéreuse
Le composé a été étudié pour son potentiel en tant qu'agent antitumoral et anticancéreux. Les chercheurs ont exploré ses effets sur la croissance des cellules tumorales, l'apoptose et l'inhibition de la métastase. Notamment, il inhibe la dihydrofolate réductase (DHFR), une enzyme clé impliquée dans la synthèse des nucléotides, qui est cruciale pour la prolifération des cellules cancéreuses .
Inhibition de la kinésine mitotique
Le monastrol, un composé chimiothérapeutique, agit comme un inhibiteur de la kinésine mitotique. La synthèse du monastrol a été explorée en utilisant des promoteurs d'acides de Lewis, tels que le triflate d'ytterbium (Yb(OTf)3). Cette inhibition perturbe la mitose et la division cellulaire, ce qui en fait une cible potentielle pour la thérapie du cancer .
Propriétés anti-inflammatoires
Les caractéristiques structurales du composé suggèrent une activité anti-inflammatoire potentielle. Les chercheurs ont étudié ses effets sur les voies inflammatoires, y compris la production de cytokines et la signalisation NF-κB. Des études supplémentaires sont nécessaires pour élucider complètement ses mécanismes anti-inflammatoires .
Effets antioxydants
Compte tenu de sa fraction phénolique, ce composé peut présenter des propriétés antioxydantes. Les antioxydants jouent un rôle crucial dans la protection des cellules contre le stress oxydatif et la prévention des dommages cellulaires. L'investigation de ses capacités de piégeage des radicaux pourrait fournir des informations précieuses .
Potentiel neuroprotecteur
La structure unique du composé peut contribuer à des effets neuroprotecteurs. Les chercheurs ont exploré son impact sur la viabilité des cellules neuronales, le stress oxydatif et la neuroinflammation. Comprendre ses interactions avec les voies neurales pourrait conduire à des applications thérapeutiques dans les maladies neurodégénératives .
Troubles métaboliques et modulation enzymatique
Compte tenu de ses groupes sulfanyl et amide, les recherches se sont concentrées sur ses effets sur les enzymes métaboliques. Il peut influencer l'activité enzymatique liée au métabolisme du glucose, à l'homéostasie lipidique ou à d'autres voies métaboliques. De telles informations pourraient avoir des implications pour les troubles métaboliques .
Mécanisme D'action
Target of Action
It is known that pyrido[2,3-d]pyrimidine derivatives often target dihydrofolate reductase (dhfr), some kinases, such as the tyrosine-protein kinase transforming protein abl or map kinases, and the biotin carboxylase .
Mode of Action
Based on its structural similarity to other pyrido[2,3-d]pyrimidine derivatives, it may interact with its targets by binding to their active sites, thereby inhibiting their function .
Biochemical Pathways
Given its potential targets, it may affect pathways related to cell growth and proliferation, as well as metabolic pathways involving folate and biotin .
Pharmacokinetics
Its degree of lipophilicity, which reflects its affinity for a lipid environment, suggests that it may diffuse easily into cells .
Result of Action
Given its potential targets and mode of action, it may inhibit cell growth and proliferation, and affect metabolic processes .
Analyse Biochimique
Biochemical Properties
Compounds with similar pyrido[2,3-d]pyrimidin-2-ylsulfanyl structures have been shown to exhibit antiproliferative, antimicrobial, anti-inflammatory, and antihistaminic activities . These activities suggest that 2-(4-Hydroxy-5,7-dimethyl-pyrido[2,3-d]pyrimidin-2-ylsulfanyl)-N-m-tolyl-acetamide may interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions.
Cellular Effects
Similar compounds have shown cytotoxic activities against various cell lines . They may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Propriétés
IUPAC Name |
2-[(5,7-dimethyl-4-oxo-3H-pyrido[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-10-5-4-6-13(7-10)20-14(23)9-25-18-21-16-15(17(24)22-18)11(2)8-12(3)19-16/h4-8H,9H2,1-3H3,(H,20,23)(H,19,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXZDIQPXWMLQOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=CC(=N3)C)C)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-4-(trifluoromethyl)benzamide](/img/structure/B2430507.png)

![1-(4-(4-(7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl)phenyl)ethanone](/img/structure/B2430510.png)


![{1-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[(2-methylphenyl)methyl]sulfanyl}-1H-imidazol-5-yl}methanol](/img/structure/B2430517.png)



![2-(3-(furan-2-yl)-4,6-dioxo-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2430524.png)
![3-Methyl-5-({3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2430526.png)
![7-Bromo-1-ethyl-3-methylpyrrolo[1,2-a]pyrazine](/img/structure/B2430527.png)
![3-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-1-(4-fluorophenyl)urea](/img/structure/B2430528.png)

